molecular formula C11H10N2 B154018 3-Pyridin-4-ylaniline CAS No. 40034-44-4

3-Pyridin-4-ylaniline

Cat. No. B154018
CAS RN: 40034-44-4
M. Wt: 170.21 g/mol
InChI Key: BDSBSHZVSVKIHM-UHFFFAOYSA-N
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Description

3-Pyridin-4-ylaniline is a chemical compound with the molecular formula C11H10N2 and a molecular weight of 170.21 . It is also known by the synonym 4-(3-Aminophenyl)pyridine .


Molecular Structure Analysis

The molecular structure of 3-Pyridin-4-ylaniline can be represented by the SMILES string Nc1cccc(c1)-c2ccncc2 . The InChI code for this compound is 1S/C11H10N2/c12-11-3-1-2-10(8-11)9-4-6-13-7-5-9/h1-8H,12H2 .


Physical And Chemical Properties Analysis

3-Pyridin-4-ylaniline is a solid at room temperature . It has a boiling point of 165-168°C .

Scientific Research Applications

3-Pyridin-4-ylaniline: A Versatile Compound in Scientific Research: 3-Pyridin-4-ylaniline is a pyridine derivative with a variety of applications in scientific research. Below are six unique applications, each detailed in its own section:

Organometallic Catalysts

Pyridine derivatives like 3-Pyridin-4-ylaniline can bind with numerous transition metal ions to form metal complexes. These complexes are often used as organometallic catalysts in chemical reactions due to their ability to facilitate various transformations .

Chemical Sensors

Some pyridine derivatives exhibit unique photophysical and luminescence properties, making them suitable for use as electrochemical or colorimetric sensors. They can detect changes in their environment by altering their color or luminescence in response to specific chemical stimuli .

Biomedical Applications

Pyridine scaffolds are found in compounds with antiviral, anticholinesterase, antimalarial, antimicrobial, antidiabetic, and anticancer properties. This has led researchers to synthesize a variety of pyridine derivatives for medicinal applications .

Anticonvulsant and Antimicrobial Agents

The pyridine core is integral to several biological applications, including acting as anticonvulsant and antimicrobial agents. This has spurred interest in synthesizing a variety of pyridine derivatives for these purposes .

Chemosensing Applications

Due to their diverse biological activities such as antifungal, antibacterial, antioxidant, antiglycation, analgesic, antiparkinsonian, anticonvulsant, anti-inflammatory, ulcerogenic, antiviral, and anticancer activity, pyridine derivatives are also used in chemosensing applications .

Material Science and Pharmaceutical Field

Imidazo[1,5-a]pyridine derivatives, a class of aromatic heterocycles related to 3-Pyridin-4-ylaniline, have shown great potential in material science and the pharmaceutical field. They have been used in optoelectronic devices, sensors, anti-cancer drugs, and emitters for confocal microscopy and imaging .

Safety and Hazards

3-Pyridin-4-ylaniline is classified as Acute Tox. 3 Oral - Eye Irrit. 2 according to the GHS classification system . It is harmful if swallowed, in contact with skin, or if inhaled . It may cause respiratory irritation and serious eye irritation . It is recommended to wear protective gloves, eye protection, and face protection when handling this compound .

properties

IUPAC Name

3-pyridin-4-ylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2/c12-11-3-1-2-10(8-11)9-4-6-13-7-5-9/h1-8H,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDSBSHZVSVKIHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N)C2=CC=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50193092
Record name 3-(4-Pyridyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50193092
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Pyridin-4-ylaniline

CAS RN

40034-44-4
Record name 3-(4-Pyridinyl)benzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=40034-44-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(4-Pyridyl)aniline
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Record name 3-(4-Pyridyl)aniline
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(4-pyridyl)aniline
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Synthesis routes and methods I

Procedure details

A Paar shaker bottle was charged with 0.2 g (0.85 mmol) of 4-(4-chloro-3-nitrophenyl)pyridine, 0.07 g (0.85 mmol) of sodium acetate, 0.02 g of 5% palladium-on-carbon, and 3 ml of glacial acetic acid. It was then charged with hydrogen to 40 psi, and the shaker was turned on. The reaction mixture was heated to 60°-70° C. and maintained at that temperature for two hours, after which the reaction was stopped and the catalyst removed by filtration. To the filtrate was added water and then 50% aqueous caustic to a pH greater than 7. The reaction mixture was extracted with methylene chloride. The methylene chloride fraction was washed, dried, and evaporated. Analysis of the reaction mixture showed that the process resulted in an 83% yield of 4-(3-aminophenyl)pyridine.
Name
4-(4-chloro-3-nitrophenyl)pyridine
Quantity
0.2 g
Type
reactant
Reaction Step One
Quantity
0.07 g
Type
reactant
Reaction Step One
Quantity
0.02 g
Type
catalyst
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

3-Bromoaniline (0.24 ml, 2.2 mmol) and sodium carbonate (0.70 g, 6.6 mmol) were suspended in a mixture of 1,2-dimethoxyethane (16 ml) and water (4 ml). The reaction mixture was then treated with 4-pyridyl boronic acid (0.27 g, 2.2 mmol), and flushed with Argon. Tetrakis (triphenylphosphine)palladium (0) (0.35 g) was then added and the mixture was heated to reflux under Argon for 24 hours. The reaction mixture was allowed to cool after which it was partitioned between dichloromethane and water. The aqueous layer was again extracted with dichloromethane. The combined extracts were then dried (Na2SO4) and concentrated in vacuo to afford a pale yellow solid (0.35 g). This was chromatographed on silica gel eluting with ethyl acetate to afford the title compound as a white solid (0.15 g, 41%).
Quantity
0.24 mL
Type
reactant
Reaction Step One
Quantity
0.7 g
Type
reactant
Reaction Step One
Quantity
16 mL
Type
solvent
Reaction Step One
Name
Quantity
4 mL
Type
solvent
Reaction Step One
Quantity
0.27 g
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

To a solution of 4-(3-nitrophenyl)pyridine 34.1.B. (500 mg, 2.9 mole) in 5 ml of methanol was added 1 g of 10% Pd on carbon by weight. The air was evacuated from the reaction flask and was replaced with hydrogen. The resulting slurry was stirred overnight at room temperature, at which time the reaction mixture was filtered over a bed of celite and the mother liquor concentrated to afford 3-(pyridin-4-yl)benzenamine 34.1.C (500 mg, 100% yield).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step Two
Quantity
1 g
Type
catalyst
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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